1H-benzimidazol-1-yl(2,6-dichlorophenyl)methanone
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Overview
Description
1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic heterocyclic compound that consists of a benzene ring fused to an imidazole ring. This compound is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For 1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE, the synthetic route may involve the reaction of o-phenylenediamine with 2,6-dichlorobenzaldehyde under acidic or basic conditions. The reaction conditions can vary, but common methods include heating the reactants in the presence of a catalyst such as acetic acid or using microwave irradiation to enhance the reaction rate .
Chemical Reactions Analysis
1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzimidazole and 2,6-dichlorobenzaldehyde
Scientific Research Applications
1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it useful in the development of new antibiotics and antiparasitic agents.
Medicine: Due to its anticancer and antiviral properties, it is studied for potential use in cancer therapy and antiviral treatments.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound can inhibit the activity of enzymes involved in viral replication, making it effective against certain viruses .
Comparison with Similar Compounds
1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE is unique due to the presence of both benzimidazole and dichlorophenyl groups, which contribute to its diverse pharmacological activities. Similar compounds include:
Benzimidazole: The parent compound, known for its broad range of biological activities.
2,6-Dichlorobenzimidazole: A derivative with similar antimicrobial and anticancer properties.
1H-Benzimidazol-2-yl(2,6-dichlorophenyl)methanone: A closely related compound with comparable chemical and biological properties
This detailed article provides a comprehensive overview of 1H-1,3-BENZIMIDAZOL-1-YL(2,6-DICHLOROPHENYL)METHANONE, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H8Cl2N2O |
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Molecular Weight |
291.1 g/mol |
IUPAC Name |
benzimidazol-1-yl-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-4-3-5-10(16)13(9)14(19)18-8-17-11-6-1-2-7-12(11)18/h1-8H |
InChI Key |
UAWNVOUOCNRWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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